3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWKPLSJQMSZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system. Another method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the amino and methoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives is their role as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Research has demonstrated that certain derivatives exhibit potent inhibitory effects against TRKA, making them potential candidates for treating TRK fusion-positive cancers. For instance, a study synthesized 38 novel TRKA inhibitors based on this scaffold, revealing significant anticancer effects both in vitro and in vivo .
Neurodegenerative Disease Research
The compound's ability to selectively bind to beta-amyloid plaques makes it a valuable tool in Alzheimer's disease research. Pyrazolo[3,4-b]pyridines have been shown to effectively stain amyloid plaques in brain slices from Alzheimer's patients, indicating their potential use as imaging probes for diagnosing this disease . The selective binding properties observed suggest that these compounds could facilitate the development of diagnostic tools or therapeutic agents aimed at mitigating the effects of amyloid accumulation.
Synthetic Pathways
The synthesis of this compound involves various methodologies that allow for structural modifications leading to diverse biological activities. Common synthetic routes include:
- Wittig Reaction : This method employs stabilized ylides to yield high purity compounds with specific substituents that enhance biological activity.
- Scaffold Hopping : A strategy used to explore novel derivatives by modifying the core structure while retaining essential pharmacophoric elements .
Structural Variability
The compound's structure allows for numerous substitutions at different positions (N1, C3, C4, C5, C6), which significantly influences its biological activity. A comprehensive analysis reveals that 46.83% of reported compounds are 4,6-disubstituted, highlighting a common pattern in medicinal applications .
| Substitution Pattern | Percentage |
|---|---|
| 4,6-disubstituted | 46.83% |
| 5-monosubstituted | 22.04% |
| 3,4,5-trisubstituted | 7.76% |
| Unsubstituted | 3.37% |
In vitro and In vivo Studies
Extensive biological evaluations have been conducted to assess the efficacy of various derivatives of this compound:
- TRKA Inhibition : Several studies report nanomolar inhibitory activities against TRKA mutants, indicating potential for drug development against resistant cancer forms .
- Neuroprotective Effects : Compounds have shown promise in preclinical models for neuroprotection and cognitive enhancement due to their interactions with amyloid plaques .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives aimed at inhibiting FGFR kinases associated with various cancers. The study demonstrated that specific modifications led to enhanced selectivity and potency against these targets .
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, which can lead to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Biological Activity
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound recognized for its diverse biological activities, particularly its role as a potential therapeutic agent in cancer and other diseases. This article explores its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
Molecular Formula: C7H8N4O
CAS Number: 1256821-68-7
The compound features a pyrazolo[3,4-b]pyridine core with an amino group and a methoxy substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, particularly cyclin-dependent kinases (CDKs) .
Target Interaction
This compound primarily targets cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK activity, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potential apoptosis in cancer cells .
Biochemical Pathways Affected
The inhibition of CDKs by this compound affects several downstream processes including:
- DNA Replication: Disruption in the synthesis phase of the cell cycle.
- Cell Division: Induction of cell cycle arrest at various checkpoints.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against triple-negative breast cancer (MDA-MB-231) with an IC50 value indicating effective cytotoxicity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Mechanistic Studies
Studies have demonstrated that the compound alters phosphorylation statuses of proteins involved in cell signaling pathways. This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anticancer properties .
Case Studies and Experimental Evidence
In laboratory settings, the stability and degradation of this compound have been evaluated to understand its long-term effects on cellular function. The compound remains stable under standard conditions but exhibits reduced activity over extended periods .
Additionally, dosage variations in animal models have shown that lower doses may yield therapeutic benefits while higher concentrations could lead to toxicity. This highlights the need for careful dosage optimization in potential clinical applications .
Applications in Drug Development
Given its structural characteristics and biological activity, this compound is being explored as a scaffold for developing new drugs targeting various diseases, particularly cancer and neurological disorders. Its ability to inhibit specific kinases positions it as a valuable candidate in medicinal chemistry .
Q & A
Q. What are the most reliable synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in 3-amino-5-methoxy derivatives?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via multi-component reactions. For example, a three-component reaction involving 1,3-dicarbonyl compounds, α-bromoacetaldehyde acetal, and 3-methyl-1-phenyl-1H-pyrazol-5-amine under AlCl₃/KI catalysis yields polysubstituted pyrazolo[3,4-b]pyridines in moderate yields (53%) . Alternatively, one-pot strategies using acenaphthylene-1,2-dione and 1H-pyrazol-5-amine in acetic acid provide functionalized derivatives efficiently .
Q. How can the molecular structure of 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives be confirmed experimentally?
Structural confirmation typically involves spectral analysis (e.g., ¹H/¹³C NMR, IR) combined with X-ray crystallography. For instance, in the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), ring-opening/closure reactions were validated via FT-IR, UV-Vis, and single-crystal X-ray diffraction . Quantum mechanical calculations (e.g., DFT) further support structural assignments by correlating experimental data with theoretical models .
Q. What are common substituent effects on the reactivity of pyrazolo[3,4-b]pyridine derivatives in nucleophilic reactions?
Substituents at the 3-amino and 5-methoxy positions influence electron density and steric hindrance. For example, electron-withdrawing groups at the 5-position enhance reactivity with N-nucleophiles, while bulky substituents may require catalytic systems (e.g., FeCl₃ in ethanol) to facilitate cyclization without isomer formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-component syntheses of pyrazolo[3,4-b]pyridines?
Catalyst screening and solvent selection are critical. A study using FeCl₃ (0.2 equiv) in ethanol achieved 89% yield for o-hydroxyphenylpyrazolo[3,4-b]pyridines, avoiding side products like chromenopyrazolo derivatives . Similarly, guanidinium hydrogen sulfate on Fe₃O₄ nanoparticles enabled pseudo-four-component reactions under mild conditions, enhancing both yield and recyclability .
Q. What methodologies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues for chiral drug discovery?
Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, achieving 85–99% enantioselectivity and gram-scale synthesis with 0.05 mol% catalyst loading . This method is pivotal for generating enantiopure intermediates in antiviral or enzyme inhibitor research .
Q. How do computational tools aid in predicting the bioactivity of this compound derivatives?
Molecular docking (e.g., using Discovery Studio) and DFT-based quantum studies assess interactions with biological targets like adenosine receptors or Trypanosoma cruzi enzymes. For example, derivatives with nitro or fluoro substituents showed enhanced antichagasic activity due to improved binding affinity to parasitic proteins .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing methoxy with bulkier alkoxy groups in pyrazolo[3,4-b]pyridines reduced antioxidant activity but improved antimalarial potency, highlighting the role of substituent polarity and steric effects .
Methodological Considerations
Q. What analytical techniques are recommended for characterizing thermal stability and nonlinear optical (NLO) properties?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition points and phase transitions. For NLO properties, hyperpolarizability calculations via DFT (e.g., B3LYP/6-311++G(d,p)) predict second-order susceptibility, as demonstrated for HMBPP .
Q. How can solvent-free or green chemistry approaches improve sustainability in pyrazolo[3,4-b]pyridine synthesis?
Magnetic nanocatalysts (e.g., Fe₃O₄-supported guanidinium sulfate) enable solvent-free, one-pot syntheses with >90% recovery and reuse for ≥5 cycles . Microwave-assisted reactions also reduce reaction times and energy consumption in cyclization steps .
Q. What are the challenges in scaling up asymmetric syntheses of pyrazolo[3,4-b]pyridines, and how can they be mitigated?
Catalyst cost and product purification are major hurdles. Using low-loading chiral Rh(III) complexes (0.05 mol%) and continuous-flow systems can enhance scalability . Additionally, kinetic resolution techniques may bypass costly chromatographic separations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
